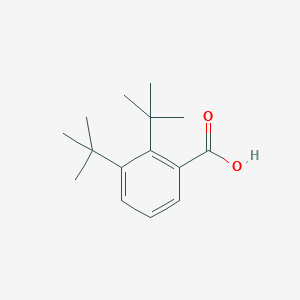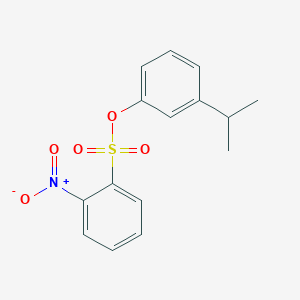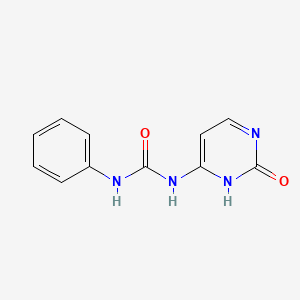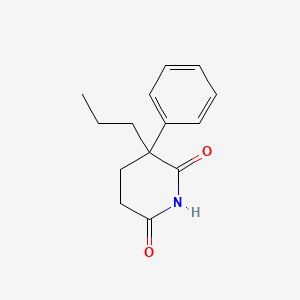
(E)-but-2-enedioic acid;ethene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(E)-but-2-enedioic acid;ethene, commonly known as fumaric acid, is an organic compound with the formula C4H4O4. It is a white crystalline substance that occurs naturally in various plants and fungi. Fumaric acid is an important intermediate in the citric acid cycle, which is a key metabolic pathway in cellular respiration.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Fumaric acid can be synthesized through several methods:
Isomerization of Maleic Acid: Maleic acid can be converted to fumaric acid by heating it in the presence of a catalyst such as hydrochloric acid.
Oxidation of Succinic Acid: Succinic acid can be oxidized using potassium permanganate to produce fumaric acid.
Fermentation: Certain fungi, such as Rhizopus nigricans, can produce fumaric acid through the fermentation of glucose.
Industrial Production Methods
Industrially, fumaric acid is produced by catalytic isomerization of maleic acid. This process involves heating maleic acid in the presence of a catalyst, typically a mineral acid like hydrochloric acid, to yield fumaric acid.
Analyse Chemischer Reaktionen
Types of Reactions
Fumaric acid undergoes various chemical reactions, including:
Oxidation: Fumaric acid can be oxidized to produce carbon dioxide and water.
Reduction: It can be reduced to succinic acid using hydrogen in the presence of a catalyst.
Addition Reactions: Fumaric acid can undergo addition reactions with halogens and hydrogen halides.
Common Reagents and Conditions
Oxidation: Potassium permanganate is commonly used as an oxidizing agent.
Reduction: Hydrogen gas in the presence of a nickel catalyst is used for reduction.
Addition Reactions: Halogens like bromine and hydrogen halides like hydrogen chloride are used in addition reactions.
Major Products Formed
Oxidation: Carbon dioxide and water.
Reduction: Succinic acid.
Addition Reactions: Dibromo derivatives and halogenated fumaric acids.
Wissenschaftliche Forschungsanwendungen
Fumaric acid has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in various chemical reactions and as a standard in analytical chemistry.
Biology: Fumaric acid is studied for its role in the citric acid cycle and its effects on cellular metabolism.
Medicine: It is used in the treatment of psoriasis and multiple sclerosis due to its immunomodulatory properties.
Industry: Fumaric acid is used as a food additive, a precursor for the synthesis of polymers, and in the production of resins and paints.
Wirkmechanismus
Fumaric acid exerts its effects through several mechanisms:
Metabolic Pathways: In the citric acid cycle, fumaric acid is converted to malic acid by the enzyme fumarase. This conversion is crucial for the production of energy in cells.
Immunomodulation: Fumaric acid and its derivatives modulate the immune response by activating the nuclear factor erythroid 2-related factor 2 (Nrf2) pathway, which leads to the expression of antioxidant proteins that protect against oxidative stress.
Vergleich Mit ähnlichen Verbindungen
Fumaric acid is similar to other dicarboxylic acids such as maleic acid and succinic acid:
Maleic Acid: Both fumaric acid and maleic acid have the same molecular formula (C4H4O4) but differ in their geometric configuration. Fumaric acid is the trans-isomer, while maleic acid is the cis-isomer.
Succinic Acid: Succinic acid is a saturated dicarboxylic acid with the formula C4H6O4. It is structurally similar to fumaric acid but lacks the double bond present in fumaric acid.
Fumaric acid is unique due to its trans-configuration, which imparts different chemical properties and reactivity compared to its cis-isomer, maleic acid.
Eigenschaften
CAS-Nummer |
25085-79-4 |
|---|---|
Molekularformel |
C6H8O4 |
Molekulargewicht |
144.12 g/mol |
IUPAC-Name |
(E)-but-2-enedioic acid;ethene |
InChI |
InChI=1S/C4H4O4.C2H4/c5-3(6)1-2-4(7)8;1-2/h1-2H,(H,5,6)(H,7,8);1-2H2/b2-1+; |
InChI-Schlüssel |
WVKHCAOZIFYQEG-TYYBGVCCSA-N |
Isomerische SMILES |
C=C.C(=C/C(=O)O)\C(=O)O |
Kanonische SMILES |
C=C.C(=CC(=O)O)C(=O)O |
Verwandte CAS-Nummern |
26877-81-6 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


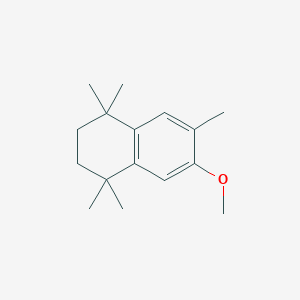
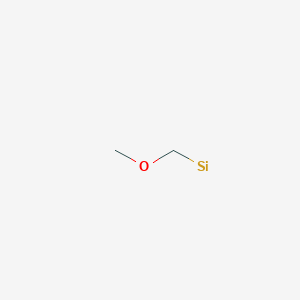
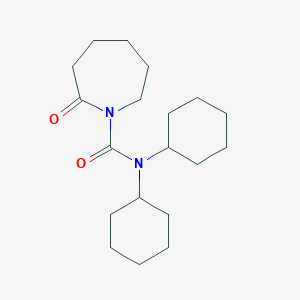

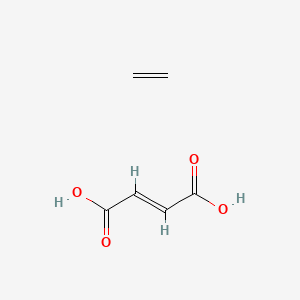
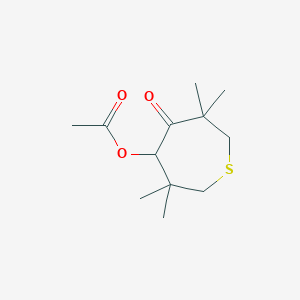

![Spiro[2H-furo[3,2-b]indole-2,2'-indolin]-3'-ol, 3,3a,4,8b-tetrahydro-3',3a,8b-trimethyl-](/img/structure/B14703768.png)

